molecular formula C12H14N4O B15173924 2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-16-9

2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B15173924
CAS No.: 920512-16-9
M. Wt: 230.27 g/mol
InChI Key: SPORYNPYPICOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyrimidine-2-amine, which is then reacted with formaldehyde and 2-amino-5-hydroxybenzaldehyde under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols or pyrimidines.

Scientific Research Applications

2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-aminomethyl-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group.

    2-Amino-5-methylphenol: Similar but does not contain the pyrimidine moiety.

    4-Amino-2-hydroxy-5-methylpyrimidine: Contains both amino and hydroxyl groups but differs in the position of the functional groups.

Uniqueness

2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups attached to a phenol ring, along with a pyrimidine moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

920512-16-9

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-amino-5-[[(4-methylpyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H14N4O/c1-8-4-5-14-12(16-8)15-7-9-2-3-10(13)11(17)6-9/h2-6,17H,7,13H2,1H3,(H,14,15,16)

InChI Key

SPORYNPYPICOQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.